3,4-Dichloro-5-(2-(4-chlorophenyl)-2-oxoethyl)-2(5H)-furanone
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Overview
Description
3,4-Dichloro-5-(2-(4-chlorophenyl)-2-oxoethyl)-2(5H)-furanone is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(2-(4-chlorophenyl)-2-oxoethyl)-2(5H)-furanone typically involves the reaction of 4-chlorobenzaldehyde with chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then cyclized to form the furanone ring under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The chlorinated positions on the furanone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(2-(4-chlorophenyl)-2-oxoethyl)-2(5H)-furanone would depend on its specific biological target. Generally, furanones can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-5-(2-oxoethyl)-2(5H)-furanone
- 3,4-Dichloro-5-(2-(4-methylphenyl)-2-oxoethyl)-2(5H)-furanone
Uniqueness
The presence of the 4-chlorophenyl group in 3,4-Dichloro-5-(2-(4-chlorophenyl)-2-oxoethyl)-2(5H)-furanone may impart unique biological activities or chemical reactivity compared to other similar compounds. This uniqueness can be explored through comparative studies.
Properties
CAS No. |
312303-67-6 |
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Molecular Formula |
C12H7Cl3O3 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
3,4-dichloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-2H-furan-5-one |
InChI |
InChI=1S/C12H7Cl3O3/c13-7-3-1-6(2-4-7)8(16)5-9-10(14)11(15)12(17)18-9/h1-4,9H,5H2 |
InChI Key |
LQYBKXDTOSRFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2C(=C(C(=O)O2)Cl)Cl)Cl |
Origin of Product |
United States |
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